2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biotin carboxylase, an enzyme crucial for bacterial fatty acid synthesis . This inhibition disrupts the metabolic processes of bacteria, leading to their death. Additionally, the compound can interact with DNA and proteins, affecting cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Thieno[2,3-d]pyrimidin-4(3H)-one: Exhibits significant antimycobacterial activity.
Pyrido[4,3-d]pyrimidine: Used as starting materials for the synthesis of tetrahydropteroic acid derivatives.
Uniqueness
2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its potent antibacterial activity by targeting biotin carboxylase and its potential as an anticancer agent. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
CAS No. |
16081-87-1 |
---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17) |
InChI Key |
RBDYHBPVYQQYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.